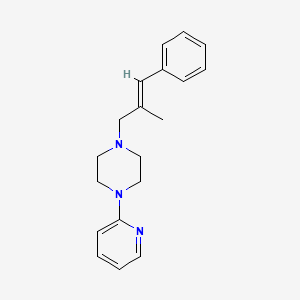
5,5-dimethyl-1,3-cyclohexanedione 1-(N-phenylsemicarbazone)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-dimethyl-1,3-cyclohexanedione 1-(N-phenylsemicarbazone) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound is commonly referred to as dimethylcyclohexanedione phenylsemicarbazone (DCPSC) and has been synthesized through different methods. The purpose of
作用機序
The mechanism of action of 5,5-dimethyl-1,3-cyclohexanedione 1-(N-phenylsemicarbazone) is not fully understood, but it is believed to involve the inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which is important for proper nerve function. Inhibition of these enzymes leads to an increase in acetylcholine levels, which can improve nerve function and cognitive performance.
Biochemical and Physiological Effects:
5,5-dimethyl-1,3-cyclohexanedione 1-(N-phenylsemicarbazone) has been shown to possess antioxidant and anti-inflammatory properties, which can protect cells from damage caused by oxidative stress and inflammation. 5,5-dimethyl-1,3-cyclohexanedione 1-(N-phenylsemicarbazone) has also been shown to possess antitumor activity, which can inhibit the growth and proliferation of cancer cells. In addition, 5,5-dimethyl-1,3-cyclohexanedione 1-(N-phenylsemicarbazone) has been shown to improve nerve function and cognitive performance by increasing acetylcholine levels.
実験室実験の利点と制限
One advantage of using 5,5-dimethyl-1,3-cyclohexanedione 1-(N-phenylsemicarbazone) in lab experiments is its ability to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. This can be useful in studying the role of these enzymes in nerve function and cognitive performance. One limitation of using 5,5-dimethyl-1,3-cyclohexanedione 1-(N-phenylsemicarbazone) in lab experiments is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 5,5-dimethyl-1,3-cyclohexanedione 1-(N-phenylsemicarbazone). One direction is to study the potential applications of 5,5-dimethyl-1,3-cyclohexanedione 1-(N-phenylsemicarbazone) in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study the potential applications of 5,5-dimethyl-1,3-cyclohexanedione 1-(N-phenylsemicarbazone) in the treatment of inflammation-related diseases such as arthritis. Additionally, further research is needed to fully understand the mechanism of action of 5,5-dimethyl-1,3-cyclohexanedione 1-(N-phenylsemicarbazone) and its potential toxicity.
合成法
5,5-dimethyl-1,3-cyclohexanedione 1-(N-phenylsemicarbazone) can be synthesized through different methods, including the reaction of 5,5-dimethyl-1,3-cyclohexanedione with phenylsemicarbazide in the presence of acetic acid. The reaction yields a yellow solid that can be recrystallized using ethanol. Another method involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with phenylhydrazine in the presence of ethanol and acetic acid. The reaction yields a yellow solid that can be recrystallized using ethanol.
科学的研究の応用
5,5-dimethyl-1,3-cyclohexanedione 1-(N-phenylsemicarbazone) has been extensively studied for its potential applications in various fields such as medicine, pharmacology, and biochemistry. In medicine, 5,5-dimethyl-1,3-cyclohexanedione 1-(N-phenylsemicarbazone) has been shown to possess antitumor activity against different types of cancer cells, including breast cancer, lung cancer, and leukemia. In pharmacology, 5,5-dimethyl-1,3-cyclohexanedione 1-(N-phenylsemicarbazone) has been shown to possess antioxidant and anti-inflammatory properties. In biochemistry, 5,5-dimethyl-1,3-cyclohexanedione 1-(N-phenylsemicarbazone) has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase.
特性
IUPAC Name |
1-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-15(2)9-12(8-13(19)10-15)17-18-14(20)16-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H2,16,18,20)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAVAECSIQTJER-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NNC(=O)NC2=CC=CC=C2)CC(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C/C(=N\NC(=O)NC2=CC=CC=C2)/CC(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-3-phenylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylamino)-3-oxopropanoic acid](/img/structure/B5911220.png)
![2-(2,5-dimethyl-1H-indol-3-yl)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5911225.png)

![1-(4-fluorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5911228.png)

![ethyl 4-chloro-5-[(hydroxyimino)methyl]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B5911265.png)
![N-acetyl-N-{2-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B5911271.png)
![1-[5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl]ethanone](/img/structure/B5911275.png)
![N'-[4-(dimethylamino)benzylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911277.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911278.png)
![methyl 4-(2-{[(2-methylphenyl)amino]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B5911290.png)

![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-(2-pyridinyl)piperazine](/img/structure/B5911308.png)
